molecular formula C22H23ClN6O4S B10864327 4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide

4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide

Cat. No.: B10864327
M. Wt: 503.0 g/mol
InChI Key: QMWBXQHMWYIGMH-UHFFFAOYSA-N
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Description

4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by its unique structure, which includes a purine derivative linked to a benzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the purine derivative: The purine core is synthesized through a series of reactions starting from readily available precursors such as guanine or xanthine.

    Chlorobenzylation: The purine derivative is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.

    Linking to benzenesulfonamide: The chlorobenzylated purine is then coupled with a benzenesulfonamide derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or various halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one: This compound shares structural similarities and may exhibit similar biological activities.

    Malononitrile-based sulfonamide analogs: These compounds also contain benzenesulfonamide moieties and are studied for their biological activities.

Uniqueness

4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide is unique due to its specific combination of a purine derivative and a benzenesulfonamide moiety

Properties

Molecular Formula

C22H23ClN6O4S

Molecular Weight

503.0 g/mol

IUPAC Name

4-[2-[[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C22H23ClN6O4S/c1-27-19-18(20(30)28(2)22(27)31)29(13-15-5-3-4-6-17(15)23)21(26-19)25-12-11-14-7-9-16(10-8-14)34(24,32)33/h3-10H,11-13H2,1-2H3,(H,25,26)(H2,24,32,33)

InChI Key

QMWBXQHMWYIGMH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC=CC=C4Cl

Origin of Product

United States

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